

# Application Notes and Protocols for UV Curing with Benzophenone Photoinitiators

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## Compound of Interest

Compound Name: 4,4'-Diphenoxybenzophenone

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These application notes provide a detailed overview and experimental protocols for utilizing benzophenone and its derivatives as Type II photoinitiators in UV curing applications. This document covers the fundamental mechanism, formulation guidelines, experimental setups, and characterization techniques for UV-cured polymers.

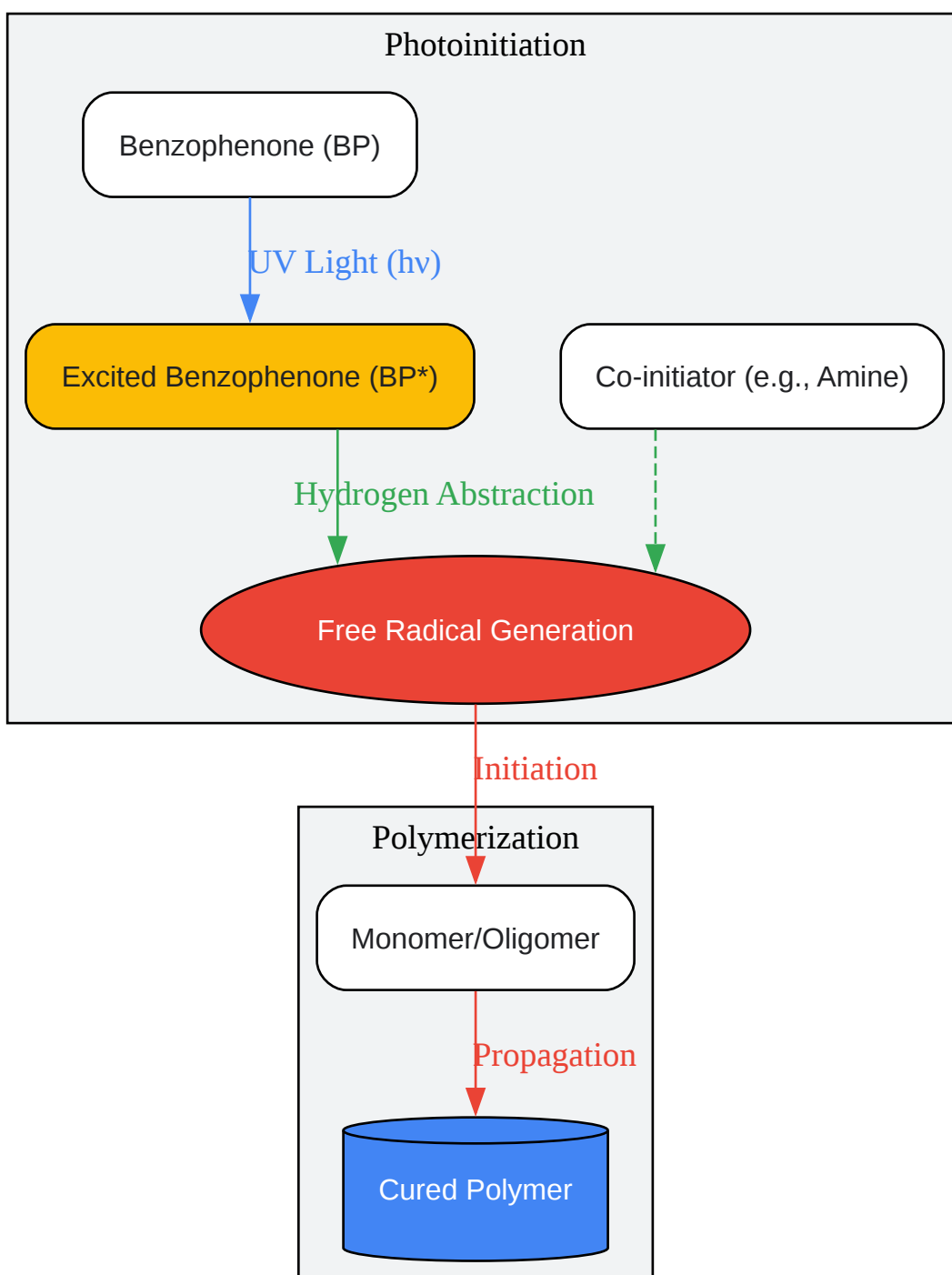
## Introduction to UV Curing with Benzophenone

UV curing is a rapid, solvent-free, and energy-efficient process that uses high-intensity ultraviolet light to initiate a photochemical reaction that instantly cures inks, coatings, and adhesives.[1] At the heart of this process is the photoinitiator, a compound that absorbs UV light and generates reactive species to initiate polymerization.[2]

Benzophenone is a widely used Type II photoinitiator. Upon absorption of UV radiation, it becomes excited to a triplet state. In this excited state, it abstracts a hydrogen atom from a co-initiator, typically a tertiary amine or an alcohol, to generate free radicals. These free radicals then initiate the polymerization of monomers and oligomers, leading to a cross-linked polymer network.[3][4] This mechanism allows for precise control over the curing process.[3]

## Photochemical Signaling Pathway of Benzophenone

The initiation of polymerization by benzophenone in the presence of a co-initiator can be represented by the following signaling pathway:



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Caption: Benzophenone photoinitiation pathway.

## Experimental Protocols

This section provides detailed protocols for the preparation, UV curing, and characterization of a representative acrylate-based formulation using benzophenone as the photoinitiator.

## Materials and Formulation

The following table outlines a typical formulation for a UV-curable acrylate coating.

Component	Chemical Name	Function	Weight %
Oligomer	Epoxy Acrylate (e.g., Bisphenol A based)	Provides core polymer properties	50-70
Monomer	Tripropyleneglycol Diacrylate (TPGDA)	Reactive diluent, adjusts viscosity	20-40
Photoinitiator	Benzophenone (BP)	Initiates polymerization upon UV exposure	1-5
Co-initiator	Triethanolamine (TEOA)	Hydrogen donor, accelerates curing	2-5

## Protocol 1: Formulation Preparation

Objective: To prepare a homogeneous UV-curable formulation.

Procedure:

- Weigh the epoxy acrylate oligomer and TPGDA monomer into a light-blocking container.
- Mix the oligomer and monomer using a mechanical stirrer at a low speed until a homogeneous mixture is obtained.
- Add the specified amount of triethanolamine (co-initiator) to the mixture and continue stirring until fully dissolved.
- In the dark or under safe light conditions, add the benzophenone photoinitiator to the mixture.

- Continue stirring until the benzophenone is completely dissolved and the formulation is uniform.
- Store the formulation in a sealed, light-proof container away from heat and light sources.

## Protocol 2: UV Curing Procedure

Objective: To cure the prepared formulation into a solid polymer film.

Equipment:

- UV Curing System (e.g., medium-pressure mercury lamp or LED lamp with appropriate wavelength output)
- Film applicator (for controlled thickness)
- Substrate (e.g., glass, metal, or plastic)

Procedure:

- Substrate Preparation: Clean the substrate surface thoroughly with a suitable solvent (e.g., isopropanol) to remove any contaminants.
- Film Application: Apply the prepared formulation onto the substrate using a film applicator to achieve a desired and uniform thickness (e.g., 50  $\mu\text{m}$ ).
- UV Exposure: Place the coated substrate into the UV curing chamber.
- Curing: Expose the sample to UV radiation. The required UV dose will depend on the formulation, film thickness, and the intensity of the UV lamp. A typical starting point is a UV intensity of 100 mW/cm<sup>2</sup> for 5-30 seconds.
- Post-Curing: After UV exposure, the film should be tack-free. Allow the cured film to cool to room temperature before performing characterization tests.

## Protocol 3: Characterization of Cured Films

Objective: To monitor the rate of polymerization by observing the decrease in the acrylate double bond concentration.[5]

Procedure:

- Place a small drop of the liquid formulation between two KBr pellets or on an ATR crystal.
- Position the sample in the FTIR spectrometer.
- Initiate simultaneous UV irradiation and FTIR spectral acquisition.
- Monitor the decrease in the absorbance of the acrylate C=C peak (typically around  $810\text{ cm}^{-1}$  and  $1635\text{ cm}^{-1}$ ).[6][7]
- Calculate the degree of conversion as a function of time using a stable peak as an internal standard.

Objective: To measure the heat of polymerization and determine the curing kinetics.[8][9]

Procedure:

- Place a small, accurately weighed sample (5-10 mg) of the liquid formulation into an open DSC pan.
- Place the pan in the Photo-DSC cell and equilibrate at the desired isothermal temperature (e.g.,  $25^{\circ}\text{C}$ ).
- Expose the sample to UV radiation of a specific intensity and wavelength.
- Record the heat flow as a function of time. The exothermic peak represents the heat of polymerization.
- Integrate the area under the exotherm to determine the total heat evolved, which is proportional to the degree of conversion.[10]

Objective: To evaluate the mechanical performance of the cured film.

- Pencil Hardness: Determine the hardness of the cured film according to ASTM D3363.

- **Adhesion:** Evaluate the adhesion of the coating to the substrate using the cross-hatch adhesion test (ASTM D3359).
- **Tensile Strength and Elongation:** For freestanding films, measure the tensile strength and elongation at break using a universal testing machine according to ASTM D882.

## Quantitative Data and Analysis

The following tables summarize typical quantitative data obtained from the characterization of UV-cured films with benzophenone.

Table 1: Influence of Benzophenone Concentration on Curing Kinetics

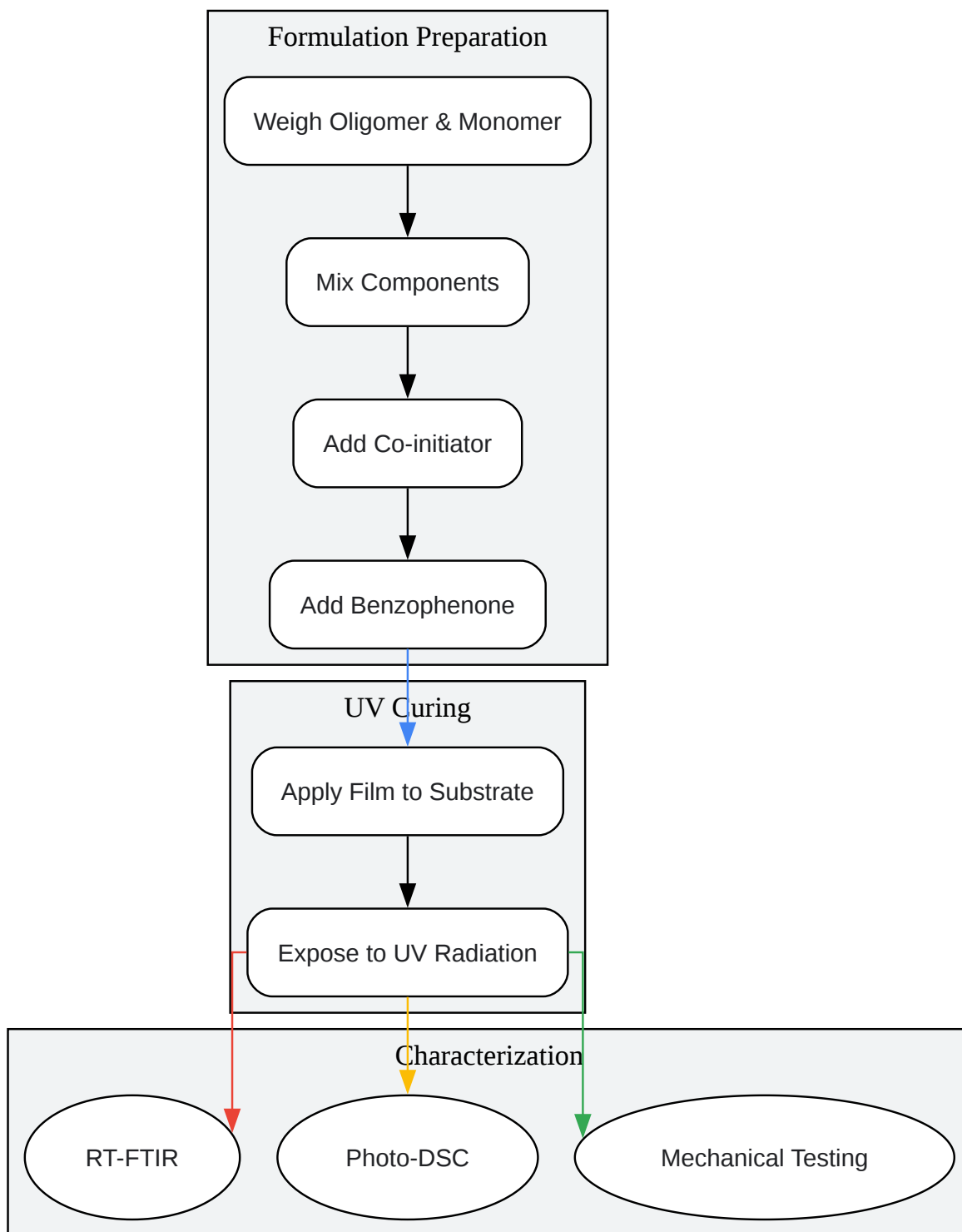
Benzophenone (wt%)	Co-initiator (TEOA, wt%)	UV Intensity (mW/cm <sup>2</sup> )	Time to 90% Conversion (s) (RT-FTIR)	Heat of Polymerization (J/g) (Photo-DSC)
1	3	100	25	280
2	3	100	15	320
3	3	100	8	350
4	3	100	5	360

Table 2: Mechanical Properties of Cured Films

Benzophenone (wt%)	Film Thickness (μm)	Pencil Hardness	Adhesion (ASTM D3359)
2	50	2H	5B
4	50	3H	5B
2	100	H	5B
4	100	2H	5B

## Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow for UV curing with benzophenone photoinitiators.



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Caption: Experimental workflow for UV curing.

## Safety Precautions

- **UV Radiation:** Avoid direct exposure of skin and eyes to the UV light source. Always use appropriate personal protective equipment (PPE), including UV-blocking safety glasses and lab coats. Ensure the UV curing chamber is properly shielded.
- **Chemical Handling:** Handle all chemicals in a well-ventilated fume hood. Wear gloves and safety glasses. Consult the Safety Data Sheet (SDS) for each chemical before use.
- **Waste Disposal:** Dispose of all chemical waste according to institutional and local environmental regulations.

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